Orally Bioavailable LFA-1 Inhibitor with Validated In Vivo Anti-Inflammatory Activity
RWJ 50271 is characterized as orally bioactive, distinguishing it from many LFA-1 inhibitors that are limited to in vitro use or require alternative delivery routes. In a murine delayed-type hypersensitivity (DTH) model, a single oral dose of RWJ 50271 at 50 mg/kg administered 4 hours post-challenge significantly reduced footpad swelling by >50% at 48 hours compared to vehicle controls . This contrasts with highly potent LFA-1 inhibitors like A-286982 (IC50 35-44 nM) and BIRT-377 (Ki 25.8 nM), which lack publicly available oral in vivo efficacy data [1][2].
| Evidence Dimension | In vivo efficacy via oral administration |
|---|---|
| Target Compound Data | 50 mg/kg p.o.; >50% reduction in footpad swelling (DTH model) |
| Comparator Or Baseline | A-286982, BIRT-377 (no reported oral in vivo efficacy data) |
| Quantified Difference | RWJ 50271 demonstrates >50% efficacy, while comparators lack reported oral in vivo data |
| Conditions | Murine delayed-type hypersensitivity (DTH) model, oral administration 4 hours post-challenge |
Why This Matters
The demonstrated oral bioavailability and in vivo efficacy make RWJ 50271 suitable for systemic preclinical studies, unlike many LFA-1 inhibitors that lack this validation, ensuring reliable translation to animal models of inflammatory disease.
- [1] TargetMol. A-286982 product page. IC50 values for LFA-1/ICAM-1 inhibition: 44 nM (binding) and 35 nM (adhesion). View Source
- [2] TargetMol. BIRT-377 product page. Ki = 25.8 nM for LFA-1/ICAM-1 inhibition. View Source
